molecular formula C12H16OS2 B14513556 S-t-Butyl phenylthiothioacetate CAS No. 63006-70-2

S-t-Butyl phenylthiothioacetate

Cat. No.: B14513556
CAS No.: 63006-70-2
M. Wt: 240.4 g/mol
InChI Key: CNYYYVSZGIILFM-UHFFFAOYSA-N
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Description

S-t-Butyl phenylthiothioacetate is an organic compound that belongs to the class of thioesters. Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester functional group. This compound is notable for its unique structure, which includes a tert-butyl group and a phenyl group attached to a thiothioacetate moiety. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-t-Butyl phenylthiothioacetate typically involves the reaction of phenylthiol with tert-butyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the carbon atom of the chloroacetate, resulting in the formation of the thioester bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

S-t-Butyl phenylthiothioacetate undergoes various chemical reactions, including:

    Oxidation: The thioester can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thioester can yield thiols or alcohols, depending on the reducing agent used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, alcohols.

    Substitution: Various substituted thioesters.

Scientific Research Applications

S-t-Butyl phenylthiothioacetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other thioesters and sulfur-containing compounds.

    Biology: Studied for its potential role in biological systems, particularly in the context of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of S-t-Butyl phenylthiothioacetate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles such as thiols and amines. This reactivity is due to the presence of the thioester bond, which is susceptible to nucleophilic attack. The molecular pathways involved include the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

    S-t-Butyl phenylthioacetate: Similar structure but with an oxygen atom instead of a sulfur atom in the ester group.

    S-t-Butyl benzylthiothioacetate: Similar structure but with a benzyl group instead of a phenyl group.

    S-t-Butyl methylthiothioacetate: Similar structure but with a methyl group instead of a phenyl group.

Uniqueness

S-t-Butyl phenylthiothioacetate is unique due to the presence of both a tert-butyl group and a phenyl group attached to the thiothioacetate moiety. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

63006-70-2

Molecular Formula

C12H16OS2

Molecular Weight

240.4 g/mol

IUPAC Name

S-tert-butyl 2-phenylsulfanylethanethioate

InChI

InChI=1S/C12H16OS2/c1-12(2,3)15-11(13)9-14-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3

InChI Key

CNYYYVSZGIILFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC(=O)CSC1=CC=CC=C1

Origin of Product

United States

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